molecular formula C42H63N9O8 B8262770 S-hexahydroxydiphenoyl-beta-D-glucose

S-hexahydroxydiphenoyl-beta-D-glucose

Cat. No.: B8262770
M. Wt: 822.0 g/mol
InChI Key: KXHNUNAXSHSVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-hexahydroxydiphenoyl-beta-D-glucose is a polyphenolic compound known for its significant biological activities. It is a derivative of glucose, where the glucose molecule is bonded to hexahydroxydiphenoyl groups. This compound is found in various plants and has been studied for its potential therapeutic effects, particularly its antioxidant and anti-proliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-hexahydroxydiphenoyl-beta-D-glucose typically involves the esterification of glucose with hexahydroxydiphenoyl groups. This can be achieved through chemical reactions involving the use of protecting groups to ensure selective esterification. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants like Penthorum chinense. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

S-hexahydroxydiphenoyl-beta-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

S-hexahydroxydiphenoyl-beta-D-glucose has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of S-hexahydroxydiphenoyl-beta-D-glucose involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. Additionally, it can inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Pinocembrin-7-O-(3’‘-galloyl-4’‘,6’'-(S)-hexahydroxydiphenoyl)-beta-D-glucose
  • Thonningianin A
  • Thonningianin B

Uniqueness

S-hexahydroxydiphenoyl-beta-D-glucose is unique due to its specific structure, which allows it to exhibit strong antioxidant and anti-proliferative activities. Compared to similar compounds, it has shown significant potential in inhibiting cancer cell proliferation and protecting against oxidative damage .

Properties

IUPAC Name

15-butan-2-yl-21-(1H-indol-3-ylmethyl)-9,12-dimethyl-3,18-bis(2-methylpropyl)-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosane-2,5,8,11,14,17,20,23-octone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63N9O8/c1-9-24(6)35-41(58)46-26(8)37(54)45-25(7)36(53)44-21-34(52)47-32(18-23(4)5)42(59)51-16-12-15-33(51)40(57)49-31(19-27-20-43-29-14-11-10-13-28(27)29)38(55)48-30(17-22(2)3)39(56)50-35/h10-11,13-14,20,22-26,30-33,35,43H,9,12,15-19,21H2,1-8H3,(H,44,53)(H,45,54)(H,46,58)(H,47,52)(H,48,55)(H,49,57)(H,50,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHNUNAXSHSVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC3=CNC4=CC=CC=C43)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63N9O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-hexahydroxydiphenoyl-beta-D-glucose
Reactant of Route 2
S-hexahydroxydiphenoyl-beta-D-glucose
Reactant of Route 3
S-hexahydroxydiphenoyl-beta-D-glucose
Reactant of Route 4
S-hexahydroxydiphenoyl-beta-D-glucose
Reactant of Route 5
S-hexahydroxydiphenoyl-beta-D-glucose
Reactant of Route 6
S-hexahydroxydiphenoyl-beta-D-glucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.